molecular formula C10H10N2S B8589971 5-Amino-6-methylthioquinoline

5-Amino-6-methylthioquinoline

Cat. No.: B8589971
M. Wt: 190.27 g/mol
InChI Key: FKOXWAMEBALEHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-6-methylthioquinoline is a heterocyclic compound featuring a quinoline backbone substituted with an amino (-NH₂) group at position 5 and a methylthio (-SMe) group at position 4. This dual substitution pattern confers distinct electronic and steric properties, making it a candidate for applications in medicinal chemistry, materials science, and catalysis.

Properties

Molecular Formula

C10H10N2S

Molecular Weight

190.27 g/mol

IUPAC Name

6-methylsulfanylquinolin-5-amine

InChI

InChI=1S/C10H10N2S/c1-13-9-5-4-8-7(10(9)11)3-2-6-12-8/h2-6H,11H2,1H3

InChI Key

FKOXWAMEBALEHI-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C2=C(C=C1)N=CC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 5-Amino-6-methylthioquinoline with key analogs:

Compound Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Characteristics
This compound 5-NH₂, 6-SMe C₁₀H₁₀N₂S 190.26 Not reported Likely low aqueous solubility due to lipophilic -SMe group
5-Aminoisoquinoline 5-NH₂ C₉H₈N₂ 144.17 38.9 Low solubility in water; polar aprotic solvents preferred
5-Bromo-6-methylisoquinoline 5-Br, 6-CH₃ C₁₀H₉BrN 232.10 Not reported Low solubility; halogen enhances reactivity in cross-coupling

Key Observations :

  • Electronic Effects: The amino group (-NH₂) is strongly electron-donating, activating the aromatic ring toward electrophilic substitution. The bromo substituent in 5-bromo-6-methylisoquinoline is electron-withdrawing, deactivating the ring and enabling participation in Suzuki or Buchwald-Hartwig couplings .
  • Lipophilicity: The methylthio group in this compound increases lipophilicity compared to 5-Aminoisoquinoline, which may enhance membrane permeability in biological systems .

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